molecular formula C19H21N5O3S B2995216 2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396880-97-9

2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2995216
CAS No.: 1396880-97-9
M. Wt: 399.47
InChI Key: LWWGLSKYPKFXJL-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a tetrazole-based molecule featuring a benzylthioacetamide moiety and a methoxyethyl-substituted tetrazol-5-one ring. Its molecular formula is C₁₈H₁₉N₅O₃S (molecular weight: 393.44 g/mol). The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug design . The methoxyethyl group may improve solubility, while the benzylthio moiety contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-12-11-23-19(26)24(22-21-23)17-9-7-16(8-10-17)20-18(25)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWGLSKYPKFXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzylthio group, a tetrazole moiety, and an acetamide functional group. The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Benzylthio Group : Reacting benzyl chloride with thiourea.
  • Synthesis of the Tetrazole Moiety : Utilizing 2-methoxyethyl and other reagents to create the tetrazole ring.
  • Final Coupling Reaction : Combining the synthesized components to form the final structure.

Biological Activity

Research has demonstrated that compounds with similar structures exhibit a variety of biological activities including:

  • Antimicrobial Activity : Many thiazole and tetrazole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives of tetrazoles have been reported to possess potent activity against various pathogens, including resistant strains .
  • Anti-inflammatory Effects : Some studies have indicated that benzothiazole derivatives can inhibit pro-inflammatory enzymes like 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range .
  • Anticancer Potential : The compound's structural components suggest potential activity against cancer cell lines. For example, related compounds have demonstrated inhibitory effects on proliferation in human liver and breast cancer cell lines .

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

  • Enzyme Inhibition : The benzylthio group may interact with thiol-containing enzymes, leading to inhibition of key metabolic pathways.
  • Receptor Modulation : The tetrazole moiety could modulate receptor activity involved in inflammatory responses or tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : Research indicated that certain tetrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimal inhibitory concentrations (MIC) below 50 µg/mL .
  • Anti-inflammatory Research : A study focused on benzothiazole derivatives showed promising results in reducing inflammation through inhibition of LO, suggesting potential therapeutic applications for inflammatory diseases .
  • Cancer Cell Line Testing : Compounds structurally related to this compound were tested on various cancer cell lines (e.g., MDA-MB-231 for breast cancer), revealing moderate to high inhibitory effects on cell proliferation .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50 / MIC (µg/mL)Reference
AntibacterialVarious pathogens<50
Anti-inflammatoryHuman neutrophilsSub-micromolar
AnticancerMDA-MB-231 (breast cancer)Moderate

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The primary analogs of interest include:

  • 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (CAS: 1396749-55-5) .
  • Triazole-thione derivatives with halogenated phenylsulfonyl groups (e.g., compounds 7–9 in ) .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Benzylthio C₁₈H₁₉N₅O₃S 393.44 Tetrazol-5-one, Acetamide, Benzylthio
Analog (CAS: 1396749-55-5) 4-Fluorophenylthio C₁₈H₁₈FN₅O₃S 403.40 Tetrazol-5-one, Acetamide, 4-Fluorophenylthio
Triazole-thione derivatives Halogenated phenylsulfonyl Varies ~450–500 Triazole-thione, Sulfonyl, Halogens

Electronic and Steric Effects

  • Benzylthio vs. 4-Fluorophenylthio: The benzylthio group in the target compound introduces bulkiness and moderate lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
  • Methoxyethyl vs. Halogenated Substituents :
    • The methoxyethyl group on the tetrazole ring in the target compound improves solubility due to its polar ether linkage, whereas halogenated phenylsulfonyl groups in triazole-thione derivatives () increase molecular weight and may enhance binding to hydrophobic enzyme pockets .

Tautomerism and Spectroscopic Properties

  • Target Compound : The tetrazol-5-one ring exists predominantly in the oxo-tautomer form, as confirmed by the absence of ν(S-H) bands (~2500–2600 cm⁻¹) in IR spectra and the presence of ν(C=O) at ~1680 cm⁻¹ .
  • Triazole-thione Analogs : Compounds 7–9 () exist as thione tautomers , with ν(C=S) at 1247–1255 cm⁻¹ and ν(NH) at 3278–3414 cm⁻¹, contrasting with the tetrazole-based oxo-tautomerism in the target compound .

Q & A

Q. How should researchers report crystallographic data to meet IUCr standards?

  • Methodology : Deposit CIF files in the Cambridge Structural Database (CSD). Report R-factors (<5%), residual density (<0.5 eÅ⁻³), and Flack parameter for chiral centers. Use PLATON for validation .

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